molecular formula C12H13NO2S B13847615 [3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol

[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol

Cat. No.: B13847615
M. Wt: 235.30 g/mol
InChI Key: SUNZDYOKXGAINS-UHFFFAOYSA-N
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Description

[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with 3-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a phenylmethanol group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

[3-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol

InChI

InChI=1S/C12H13NO2S/c1-9-13-11(8-16-9)7-15-12-4-2-3-10(5-12)6-14/h2-5,8,14H,6-7H2,1H3

InChI Key

SUNZDYOKXGAINS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC(=C2)CO

Origin of Product

United States

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